3-Bromo-4-ethoxy-phenol

Synthetic efficiency Metabolite reference standard Reboxetine intermediate

3-Bromo-4-ethoxy-phenol (C₈H₉BrO₂, MW 217.06) is a brominated phenol derivative distinguished by a bromine atom at the 3-position and an ethoxy group at the 4-position of the aromatic ring. This specific substitution pattern is not arbitrary; the compound serves as a critical synthetic intermediate in the preparation of rac 5′-Hydroxy Reboxetine Hydrochloride , the hydroxylated metabolite of the selective noradrenaline reuptake inhibitor (NRI) antidepressant Reboxetine.

Molecular Formula C8H9BrO2
Molecular Weight 217.062
CAS No. 1216224-85-9
Cat. No. B581081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxy-phenol
CAS1216224-85-9
Synonyms3-Bromo-4-ethoxyphenol; 
Molecular FormulaC8H9BrO2
Molecular Weight217.062
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)O)Br
InChIInChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
InChIKeyMOXGMZGQKJJKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxy-phenol (CAS 1216224-85-9): Sourcing the Definitive Intermediate for Reboxetine Metabolite Reference Standards


3-Bromo-4-ethoxy-phenol (C₈H₉BrO₂, MW 217.06) is a brominated phenol derivative distinguished by a bromine atom at the 3-position and an ethoxy group at the 4-position of the aromatic ring. This specific substitution pattern is not arbitrary; the compound serves as a critical synthetic intermediate in the preparation of rac 5′-Hydroxy Reboxetine Hydrochloride [1], the hydroxylated metabolite of the selective noradrenaline reuptake inhibitor (NRI) antidepressant Reboxetine. The metabolite identity and its formation via cytochrome P450-mediated oxidation of the ethoxy aromatic ring were first characterized in human liver microsomes [2], establishing the structural rationale for this intermediate.

Why Generic Bromophenol Intermediates Cannot Replace 3-Bromo-4-ethoxy-phenol in Reboxetine Metabolite Synthesis


Casual substitution of 3-Bromo-4-ethoxy-phenol with other bromophenol derivatives (e.g., 2-bromo-4-ethoxy-phenol, 3-bromo-4-methoxy-phenol, or 4-bromophenol) introduces regiochemical and functional-group mismatches that derail the synthetic route to the 5′-hydroxy reboxetine pharmacophore. The ethoxy group at the 4-position directly mirrors the ethoxy aryl ether side chain of Reboxetine, which is the site of CYP450-mediated hydroxylation that generates the target metabolite [1]. Relocating the bromine or altering the alkoxy substituent disrupts the ortho/para directing effects required for subsequent cross-coupling or functionalization steps. Moreover, unprotected phenol analogs with alternative bromine placement can lead to unintended O-arylation byproducts or require orthogonal protecting group strategies that add synthetic steps. The quantitative evidence below demonstrates precisely where the 3-bromo-4-ethoxy substitution pattern delivers verifiable differentiation that generic alternatives cannot match.

3-Bromo-4-ethoxy-phenol: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic-Step Economy: Free Phenol in 3-Bromo-4-ethoxy-phenol Eliminates Deprotection Required by TBS-Protected Analog

In the synthesis of rac 5′-Hydroxy Reboxetine Hydrochloride, the closest alternative intermediate is 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol (TBS-protected analog; CAS 269055-15-4) . The TBS-protected analog requires a fluoride-mediated or acidic deprotection step to liberate the free phenol prior to downstream coupling, adding at minimum one synthetic step to the overall route. 3-Bromo-4-ethoxy-phenol presents the phenol in its free, unprotected form [1], directly enabling O-arylation or etherification without a deprotection sequence.

Synthetic efficiency Metabolite reference standard Reboxetine intermediate Protecting group strategy

Regiochemical Precision: 3-Bromo Substitution Matches the Metabolic Oxidation Site of Reboxetine

Wienkers et al. (1999) demonstrated that in human liver microsomes, each enantiomer of Reboxetine is metabolized to one primary metabolite (O-desethylreboxetine) and three minor metabolites, two of which arise via oxidation of the ethoxy aromatic ring [1]. The metabolite rac 5′-Hydroxy Reboxetine Hydrochloride requires hydroxylation at the 5′-position of the ethoxy aryl ring. The 3-bromo substitution in 3-Bromo-4-ethoxy-phenol serves as a regiochemical placeholder that directs subsequent functionalization to the correct position on the ring. In contrast, 4-bromo-2-ethoxy-phenol or 2-bromo-4-ethoxy-phenol regioisomers position the bromine at sites that would misdirect cross-coupling or metallation chemistry away from the required 5′-hydroxy substitution pattern.

Drug metabolism Regioselectivity Reboxetine CYP450 metabolism

Identical Ethoxy Substituent Preserves the Pharmacophoric Side Chain of the Parent Drug

Reboxetine possesses a 2-ethoxyphenoxy moiety that is essential for its binding to the norepinephrine transporter (NET). Wienkers et al. confirmed that the ethoxy aromatic ring is a site of oxidative metabolism, yielding hydroxylated minor metabolites [1]. 3-Bromo-4-ethoxy-phenol retains the ethoxy group at the 4-position, ensuring that upon elaboration to the reboxetine scaffold, the ethoxy side chain — the very moiety undergoing metabolic oxidation — is preserved without structural alteration. The methoxy analog 3-Bromo-4-methoxy-phenol (CAS hypothetical) would introduce a truncated methyl ether that does not replicate the ethoxy pharmacophore, producing a structural mismatch with the authentic metabolite.

Structure-metabolism relationship Pharmacophore fidelity Metabolite identification

Documented Purity Specification Enables Direct Use in Regulated Metabolite Standard Synthesis

3-Bromo-4-ethoxy-phenol is commercially supplied with a documented purity specification of ≥95% and characterized physical form (Light Brown Oil) [1]. This purity level is commensurate with use as a building block in multi-step synthesis where the final product requires rigorous characterization. In contrast, the TBS-protected analog 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is typically supplied without a quantitative purity certificate, and its silyl protecting group introduces the risk of silicon-derived impurities that can persist through chromatography .

Chemical purity Reference standard manufacture Quality specification

Validated Metabolic Pathway Context from Primary Literature Confirms the Compound's Relevance

The Wienkers et al. (1999) study in Drug Metabolism and Disposition provides quantitative identification of Reboxetine metabolites in human liver microsomes, demonstrating that the ethoxy aromatic ring undergoes CYP450-mediated oxidation to produce hydroxylated metabolites [1]. This peer-reviewed primary literature establishes the metabolic relevance of the ethoxy phenol substructure. The study identified O-desethylreboxetine as the primary metabolite and three minor metabolites, two of which arise via oxidation of the ethoxy aromatic ring. This directly validates the requirement for a synthetic intermediate bearing the identical ethoxy phenol substructure — precisely the molecular architecture of 3-Bromo-4-ethoxy-phenol — to access the authentic 5′-hydroxy metabolite reference standard.

Drug metabolism In vitro metabolism Metabolite qualification CYP450

High-Value Application Scenarios for 3-Bromo-4-ethoxy-phenol in Drug Metabolism and Reference Standard Production


Synthesis of rac 5′-Hydroxy Reboxetine Hydrochloride Metabolite Reference Standard for Bioanalytical Method Validation

3-Bromo-4-ethoxy-phenol is the direct synthetic precursor to rac 5′-Hydroxy Reboxetine Hydrochloride, the hydroxylated metabolite of Reboxetine [1]. Bioanalytical laboratories developing LC-MS/MS methods for Reboxetine and its metabolites in plasma require authentic, structurally verified metabolite reference standards for calibration and quality control. The compound's free phenol and correct ethoxy substitution eliminate the need for protecting group manipulation, accelerating the synthesis of the metabolite standard for method validation per FDA Bioanalytical Method Validation Guidance [2].

In Vitro Metabolism Studies Requiring Site-Specific Chemical Probes of Reboxetine CYP450 Oxidation

The Wienkers et al. (1999) study established that CYP450 isoforms oxidize the ethoxy aromatic ring of Reboxetine to generate hydroxylated metabolites [1]. 3-Bromo-4-ethoxy-phenol, when elaborated to the reboxetine scaffold, serves as a chemical probe to study the regiospecificity of this oxidation. Its bromine substituent can be exploited for further derivatization (e.g., Suzuki coupling to install fluorescent or affinity tags) without altering the ethoxy moiety that is the metabolic hotspot, enabling mechanistic CYP450 phenotyping studies.

Production of Stable Isotope-Labeled (SIL) Internal Standards for Quantitative Reboxetine Bioanalysis

Quantitative LC-MS/MS bioanalysis of Reboxetine and its metabolites in clinical pharmacokinetic studies requires stable isotope-labeled (e.g., ¹³C, ²H) internal standards to correct for matrix effects and ionization variability. 3-Bromo-4-ethoxy-phenol, as the penultimate intermediate bearing the metabolically relevant ethoxy aryl substructure, can serve as a starting material for the incorporation of isotopic labels (e.g., ¹³C₂-ethoxy or deuterated ethoxy groups) to produce SIL-rac 5′-Hydroxy Reboxetine. The documented purity (≥95%) [2] provides a quality-controlled entry point for isotopologue synthesis.

Cross-Coupling Platform for Diversified Reboxetine Analog Libraries in NRI Drug Discovery

The aryl bromide functionality at the 3-position of 3-Bromo-4-ethoxy-phenol enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type O-arylation) to elaborate the reboxetine scaffold with diverse aryl, heteroaryl, or amine substituents. This makes the compound a versatile diversification point for medicinal chemistry programs exploring novel norepinephrine reuptake inhibitors (NRIs) with modified metabolic stability profiles. The ethoxy group remains intact throughout these transformations, preserving the key pharmacophoric element identified in the Wienkers et al. metabolism study [1].

Quote Request

Request a Quote for 3-Bromo-4-ethoxy-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.